molecular formula C15H10O2 B8317717 2-Benzofuranylphenyl-methanone

2-Benzofuranylphenyl-methanone

Cat. No.: B8317717
M. Wt: 222.24 g/mol
InChI Key: JODPRUACXRHHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzofuranylphenyl-methanone (IUPAC name: Benzofuran-2-yl(phenyl)methanone) is a ketone derivative featuring a benzofuran moiety linked to a phenyl group via a carbonyl bridge. The compound is synthesized via a reaction between benzofuran and phenyl precursors in the presence of an ionic liquid ([Bmim]BF₄) and anhydrous potassium carbonate, yielding a solid product characterized by IR and NMR spectroscopy . Its structure combines the aromaticity of benzofuran with the planar ketone group, making it a candidate for applications in materials science and pharmaceutical intermediates.

Properties

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)benzaldehyde

InChI

InChI=1S/C15H10O2/c16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17-15/h1-10H

InChI Key

JODPRUACXRHHSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of 2-Benzofuranylphenyl-methanone with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key References
This compound C₁₃H₁₀O₂ 198.22 Benzofuran-2-yl, phenyl, ketone Not specified
2-Hydroxy-5-methylbenzophenone C₁₄H₁₂O₂ 212.24 2-hydroxy, 5-methyl, phenyl, ketone 1470-57-1
(2-Hydroxyphenyl)phenylmethanone C₁₃H₁₀O₂ 198.22 2-hydroxy, phenyl, ketone 117-99-7
(2-Methoxyphenyl)phenylmethanone C₁₄H₁₂O₂ 212.24 2-methoxy, phenyl, ketone 2553-04-0
(2-Amino-5-nitrophenyl)phenylmethanone C₁₃H₁₀N₂O₃ 242.23 2-amino, 5-nitro, phenyl, ketone 1775-95-7

Key Observations :

  • Electronic Effects: The benzofuran moiety in this compound introduces a fused oxygen-containing heterocycle, enhancing electron-withdrawing properties compared to simpler hydroxy- or methoxy-substituted analogues .

Physicochemical and Crystallographic Insights

  • Crystal Structures: Asymmetric Substitution: (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone () exhibits asymmetric substitution, contrasting with the symmetric benzophenone framework . Purity Metrics: Single-crystal X-ray studies of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone () report an R factor of 0.032, indicative of high crystallographic precision .
  • Solubility and Reactivity: The amino group in (2-aminophenyl)phenylmethanone () increases solubility in polar solvents, whereas the benzofuran derivative’s fused ring system may favor organic solvents . Nitro-substituted analogues (e.g., ) exhibit redox-active behavior, unlike the electronically stable benzofuran compound .

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